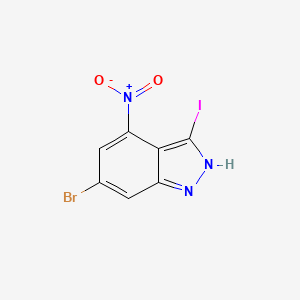

6-Bromo-3-iodo-4-nitro-1H-indazole

Descripción general

Descripción

6-Bromo-3-iodo-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-iodo-4-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and iodination of 4-nitro-1H-indazole. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution on the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromo-3-iodo-4-nitro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products Formed:

Substitution Reactions: Derivatives with different functional groups replacing the halogens.

Reduction Reactions: 6-Bromo-3-iodo-4-amino-1H-indazole.

Coupling Reactions: Biaryl compounds with extended conjugation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 6-bromo-3-iodo-4-nitro-1H-indazole as an anticancer agent. Research indicates that derivatives of indazole compounds can inhibit various cancer cell lines effectively. For instance, a series of indazole derivatives were synthesized and tested against human cancer cell lines such as HL60 and HCT116, with some compounds demonstrating IC50 values in the nanomolar range, indicating potent anti-proliferative effects .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth. For example, it has been shown to act as an inhibitor of Bcr-Abl kinase in leukemia cells, a target for several established cancer therapies .

Antimicrobial Properties

Broad-Spectrum Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it exhibits moderate activity against various bacterial strains, suggesting its potential as an antimicrobial agent. This property is particularly relevant in the context of rising antibiotic resistance.

Specific Findings

In laboratory evaluations, derivatives of this compound showed significant inhibition against resistant strains of bacteria, which could be beneficial for developing new treatments for infections caused by drug-resistant organisms.

Other Biological Activities

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This activity could make it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Some derivatives within the indazole family have shown neuroprotective activity, indicating that this compound might also have similar properties worth exploring further.

Case Studies and Research Findings

| Study Focus | Findings | IC50 Values |

|---|---|---|

| Anticancer Activity | Evaluated against HCT116 and MDA-MB-231 cells | 0.64 μM (HCT116), 0.75 μM (MDA-MB-231) |

| Antimicrobial Evaluation | Tested against various pathogens; notable activity against resistant strains | Not specified |

| Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines | Not specified |

| Neuroprotective Effects | Potential neuroprotective activity observed in derivatives | Not specified |

Mecanismo De Acción

The mechanism of action of 6-Bromo-3-iodo-4-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can also contribute to its reactivity and potential bioactivity through redox reactions and interactions with biological macromolecules.

Comparación Con Compuestos Similares

- 6-Bromo-4-nitro-1H-indazole

- 3-Iodo-4-nitro-1H-indazole

- 6-Bromo-3-iodo-1H-indazole

Comparison: 6-Bromo-3-iodo-4-nitro-1H-indazole is unique due to the simultaneous presence of bromine, iodine, and nitro groups, which provides a distinct reactivity profile compared to its analogs. This combination of substituents can enhance its potential as a versatile intermediate for various chemical transformations and applications in drug discovery.

Actividad Biológica

6-Bromo-3-iodo-4-nitro-1H-indazole is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound possesses a distinctive structure characterized by the presence of bromine, iodine, and nitro groups. This combination enhances its reactivity and potential for biological activity. The compound can undergo various chemical reactions, including substitution, reduction, and coupling reactions, which are crucial for synthesizing derivatives with enhanced biological properties.

Biological Activity Overview

Antimicrobial Activity:

Research indicates that indazole derivatives, including this compound, exhibit promising antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from low to moderate levels, indicating their effectiveness against various microbial strains .

Anticancer Activity:

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines. For example, derivatives of indazole have shown IC50 values in the low micromolar range against lung carcinoma cells, suggesting significant antiproliferative activity .

Antimicrobial Studies

A comparative study on the antimicrobial efficacy of indazole derivatives revealed that compounds similar to this compound exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes some key findings:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 6-Bromo-3-iodo-4-nitro | 15–30 | Moderate Antibacterial |

| 6-Nitroindazole derivative | 5–10 | Strong Antibacterial |

| 3-Iodoindazole derivative | 20–50 | Moderate Antibacterial |

These results indicate that while 6-Bromo-3-iodo-4-nitro may not be the most potent, it still shows considerable promise as an antimicrobial agent .

Anticancer Studies

In anticancer research, various derivatives of indazole have been tested for their ability to inhibit tumor growth. A study reported that certain nitro-substituted indazoles demonstrated IC50 values ranging from 5 to 15 µM against lung carcinoma cell lines (NCI-H460). This suggests that modifications to the indazole structure can significantly enhance its anticancer properties .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. For antimicrobial activity, it may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways. In cancer cells, it could interfere with cell cycle regulation or induce apoptosis through redox reactions facilitated by the nitro group.

Case Studies

Several case studies highlight the application of indazole derivatives in drug development:

- Antimicrobial Efficacy Against MRSA: A derivative showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than conventional antibiotics like nitrofurantoin.

- In Vivo Tumor Growth Inhibition: In xenograft models, certain indazole derivatives demonstrated substantial tumor growth inhibition, validating their potential as therapeutic agents in oncology .

Propiedades

IUPAC Name |

6-bromo-3-iodo-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFNADHXJUJAOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646309 | |

| Record name | 6-Bromo-3-iodo-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-45-9 | |

| Record name | 6-Bromo-3-iodo-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.